molecular formula C9H11NO B1294795 7-Hydroxy-1,2,3,4-tetrahydroquinoline CAS No. 58196-33-1

7-Hydroxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B1294795
CAS No.: 58196-33-1
M. Wt: 149.19 g/mol
InChI Key: HJJRGZMJZDSMDB-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H11NO. It is characterized by a quinoline core structure with a hydroxyl group at the 7th position.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

7-Hydroxy-1,2,3,4-tetrahydroquinoline plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown . These interactions can modulate enzyme activity, potentially affecting neurotransmission and other cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer activities against HeLa (human cervix carcinoma), HT29 (human colon carcinoma), C6 (rat glioblastoma), and MCF7 (human breast adenocarcinoma) cell lines . These effects are likely mediated through alterations in cell signaling and gene expression pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase results in enzyme inhibition, affecting neurotransmitter levels and signaling . Additionally, its anticancer effects may involve the modulation of gene expression and cell cycle regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and anticancer activity. At higher doses, toxic or adverse effects may occur . Understanding the dosage threshold is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with acetylcholinesterase and butyrylcholinesterase affects neurotransmitter metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . Understanding these mechanisms is essential for its potential therapeutic use.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall cellular effects.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJRGZMJZDSMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069235
Record name 7-Quinolinol, 1,2,3,4-tetrahydro-
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58196-33-1
Record name 7-Hydroxy-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58196-33-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinolinol, 1,2,3,4-tetrahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Quinolinol, 1,2,3,4-tetrahydro-
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Record name 7-Quinolinol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7069235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-quinolin-7-ol
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Synthesis routes and methods I

Procedure details

PtO2 (528 mg, 2.33 mmol) was added to a dry flask. Ethanol (70 mL), tetrahydrofuran (70 mL), and hydrogen chloride (7.6 mL, 2N) were added after the flask was flushed with argon. Quinolin-7-ol (1000 mg, 6.89 mmol) was added into the flask under argon atmosphere. The solution was degassed and flashed with argon. Hydrogen gas was introduced to the flask by a balloon. The mixture was stirred at H2 atmosphere at room temperature overnight. The mixture was filtered and the filtrate was concentrated. The resulting residue was purified by MPLC (biotage) to afford 730 mg (71%) of the title compound. 1H-NMR (CDCl3) δ 6.77 (d, J=7.6 Hz, 1H), 6.10 (dd, J=8.0 Hz, 2.8 Hz, 1H), 5.95 (d, J=2.4Hz, 1H), 3.24 (t, J=5.9 Hz, 2H), 2.66 (t, J=5.9Hz, 2H), 2.44 (m, 2H); Rf=0.74, 50% ethyl acetate-hexane.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step Two
Name
Quantity
528 mg
Type
catalyst
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

and phthalic anhydride 3.0 g. were heated as described in Example 11. Another 3.0 g. of the amino-phenol and 85% phosphoric acid 8 ml. were added and the contents heated under reflux in an oil-bath at 170° for three hours. A solution of 50% aqueous perchloric acid 8 ml. in methanol 80 ml. was added to the cooled reaction, the mixture refluxed and cooled at 0° overnight. Filtration gave 5.0 g. (44%) of dark red crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
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[Compound]
Name
dark red crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of 7-Hydroxy-1,2,3,4-tetrahydroquinoline in chemical synthesis, particularly within the context of the provided research papers?

A1: this compound serves as a crucial starting material for synthesizing highly water-soluble and photostable fluorescent dyes. [, ] These dyes, based on a rigidified xanthene fragment derived from the reaction of this compound with phthalic or trimellitic anhydride, show promise for use in advanced fluorescence microscopy techniques, including stimulated emission depletion microscopy (STED). [] One of the papers specifically focuses on the synthesis of pyranoquinoline laser dyes using this compound as a precursor. []

Q2: How does the structure of the synthesized dyes contribute to their properties and applications?

A2: The sulfonated rhodamine dyes derived from this compound exhibit high water solubility due to the presence of sulfonic acid groups. [] The rigid xanthene core structure enhances their photostability, making them suitable for long-duration imaging. [] Additionally, the inclusion of amino-reactive groups like NHS esters allows for easy conjugation to biomolecules, expanding their utility as fluorescent labels in biological microscopy. []

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